Regioisomeric Discrimination: 4‑yl vs. 5‑yl Substitution on the Isoindoline Ring
The 4‑yl and 5‑yl regioisomers share identical molecular formula (C₁₈H₁₆N₂O₃S, MW 340.40) but differ in the attachment point of the propanamide linker to the isoindoline ring. The 5‑yl isomer (N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide) has been listed as an inhibitor of iodothyronine 5′‑deiodinase in human liver cells, whereas the 4‑yl target compound has no reported activity against this enzyme . This functional divergence arises from the altered orientation of the phthalimide hydrogen‑bond acceptors relative to the linker vector, which can shift cereblon‑binding affinity and modify ternary complex formation geometry in PROTAC applications [1].
| Evidence Dimension | Biological annotation (iodothyronine 5′‑deiodinase inhibition) |
|---|---|
| Target Compound Data | No activity reported |
| Comparator Or Baseline | 5‑yl isomer: annotated as inhibitor (specific IC₅₀ value not disclosed in accessible primary sources) |
| Quantified Difference | Not quantifiable; qualitative functional distinction |
| Conditions | Human liver cell lysate (post‑mitochondrial fraction) for comparator; no assay data available for target compound |
Why This Matters
Researchers seeking a cereblon‑recruiting scaffold that lacks deiodinase‑modulating activity will avoid the 5‑yl isomer and preferentially procure the 4‑yl compound to reduce off‑target pharmacology.
- [1] Lee, B. et al. (2022) J. Enzyme Inhib. Med. Chem., 38(1), 51–66 — demonstrates that 4‑linked isoindoline‑1,3‑dione derivatives function as cereblon ligands in PROTAC constructs. View Source
